
Isoxazole, 5-(bromophenylmethyl)-3-ethoxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole is a heterocyclic compound that contains an isoxazole ring substituted with a bromo(phenyl)methyl group at the 5-position, an ethoxy group at the 3-position, and a methyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole can be achieved through a multi-step process involving the following key steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction typically requires acidic or basic conditions to facilitate the cyclization.
Introduction of the Bromo(phenyl)methyl Group: The bromo(phenyl)methyl group can be introduced through a bromination reaction using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction using ethyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include substituted isoxazoles with various functional groups such as azides, thiols, and ethers.
Oxidation Reactions: Products include oxidized isoxazoles with additional functional groups such as carboxylic acids, ketones, and aldehydes.
Reduction Reactions: Products include reduced isoxazoles with hydrogenated functional groups or dehalogenated compounds.
Aplicaciones Científicas De Investigación
5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties such as anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials such as polymers, coatings, and nanomaterials with specific properties.
Chemical Biology: The compound can be used as a probe or tool compound to study biological processes and molecular interactions in cells and organisms.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of complex organic molecules and natural products.
Mecanismo De Acción
The mechanism of action of 5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole depends on its specific application and target. In medicinal chemistry, the compound may exert its effects through:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins to modulate their activity and produce a therapeutic effect.
Pathways Involved: The compound may influence various biochemical pathways such as signal transduction, gene expression, and metabolic processes to achieve its desired effect.
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloro(phenyl)methyl)-3-ethoxy-4-methylisoxazole: Similar structure with a chlorine atom instead of a bromine atom.
5-(Fluoro(phenyl)methyl)-3-ethoxy-4-methylisoxazole: Similar structure with a fluorine atom instead of a bromine atom.
5-(Iodo(phenyl)methyl)-3-ethoxy-4-methylisoxazole: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
5-(Bromo(phenyl)methyl)-3-ethoxy-4-methylisoxazole is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in specific interactions such as halogen bonding and can be selectively substituted to introduce various functional groups.
Propiedades
Número CAS |
192440-03-2 |
|---|---|
Fórmula molecular |
C13H14BrNO2 |
Peso molecular |
296.16 g/mol |
Nombre IUPAC |
5-[bromo(phenyl)methyl]-3-ethoxy-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H14BrNO2/c1-3-16-13-9(2)12(17-15-13)11(14)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
Clave InChI |
ZPWDNZQDIHKDNW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NOC(=C1C)C(C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


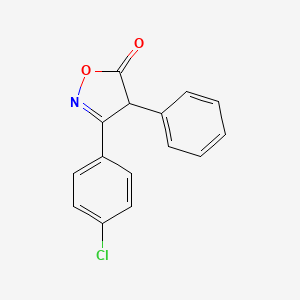
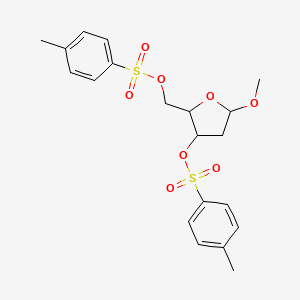

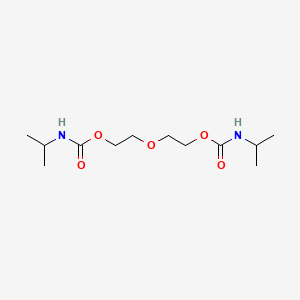
![N-{2-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12896645.png)
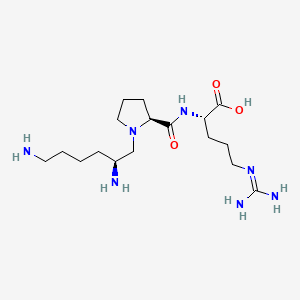
![(E)-N-Phenyl-1-[4-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12896650.png)
![2-(5-(4-Nitrophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12896652.png)

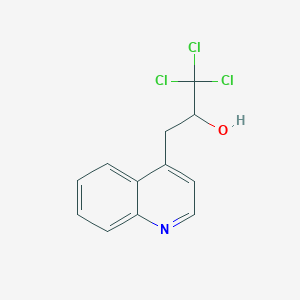
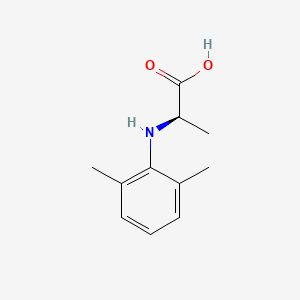

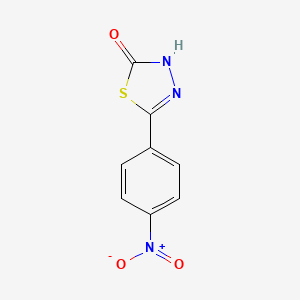
![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
